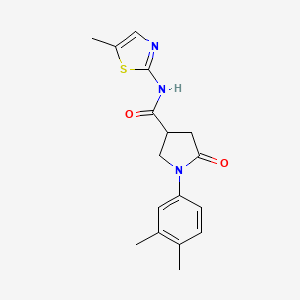

![molecular formula C19H26N2O2S B4614163 N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]cyclobutanecarboxamide](/img/structure/B4614163.png)

N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]cyclobutanecarboxamide

Vue d'ensemble

Description

This compound is part of a class of organic chemicals characterized by their complex structure, incorporating elements such as piperidinyl groups, benzothiophene, and cyclobutanecarboxamide. These features suggest potential biological activity, prompting interest in their synthesis, molecular structure analysis, and chemical properties.

Synthesis Analysis

The synthesis of complex organic molecules typically involves multi-step chemical reactions, starting from simpler precursors. For similar compounds, researchers have utilized techniques like heterocyclic synthesis, facilitating the creation of compounds with potential pharmacological activities. The approach may involve cyclization reactions, functional group transformations, and the use of catalysts to achieve the desired molecular architecture (Hussein et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of such compounds is critical for understanding their chemical behavior and potential interactions with biological targets. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed to elucidate the structure. Studies on similar compounds have detailed the importance of such analyses in confirming the synthesized compounds' structures and exploring their conformational space (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups, leading to a variety of chemical reactions. For instance, compounds with similar structures have been shown to participate in reactions like aminomethylation, indicating their potential as intermediates in synthesizing more complex molecules (Dotsenko et al., 2012).

Applications De Recherche Scientifique

Synthesis and Evaluation as Potential Antipsychotic Agents

A study explored heterocyclic analogues of a compound related to N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]cyclobutanecarboxamide, evaluating their potential as antipsychotic agents. These analogues were assessed for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their ability to antagonize the apomorphine-induced climbing response in mice. The study identified two derivatives with potent in vivo activities comparable to the reference compound, highlighting their potential as backup compounds for antipsychotic therapy (Norman et al., 1996).

Anticonvulsant Activity Evaluation

Another line of research focused on the synthesis of analogues based on 2-piperidinecarboxylic acid, utilizing N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide as a structural lead. These analogues were evaluated for anticonvulsant activity, identifying compounds that could serve as leads for the development of agents to treat tonic-clonic and partial seizures in humans (Ho, Crider, & Stables, 2001).

Synthesis of Cyclobutane Containing C3-symmetric Peptide Dendrimers

Research has also been conducted on the synthesis of cyclobutane containing C3-symmetric peptide dendrimers. This work represents a convergent approach to synthesizing highly functionalized peptide dendrimers, which could have implications for the development of new materials or biological agents (Gutiérrez-Abad, Illa, & Ortuño, 2010).

Orally Active Serotonin 4 Receptor Agonists

A study on the design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonists also falls within the realm of scientific research applications for related compounds. These derivatives were synthesized and evaluated for their ability to contract the isolated guinea-pig ascending colon, identifying compounds with favorable pharmacological profiles for gastrointestinal motility (Sonda et al., 2003).

Propriétés

IUPAC Name |

N-[3-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2S/c22-17(13-7-6-8-13)20-18-16(14-9-2-3-10-15(14)24-18)19(23)21-11-4-1-5-12-21/h13H,1-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOOVFTWTNZIDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4614082.png)

![2,2,2-trichloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4614089.png)

![6-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4614097.png)

![2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4614099.png)

![2-[(3-methylbutanoyl)amino]-N-(2-methylphenyl)-4-phenyl-3-thiophenecarboxamide](/img/structure/B4614113.png)

![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4614120.png)

![methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4614122.png)

![N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4614132.png)

![N-3-pyridinyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4614135.png)

![2-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4614150.png)

![5-{[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4614155.png)

![1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-pyrimidinyl]ethanone](/img/structure/B4614160.png)